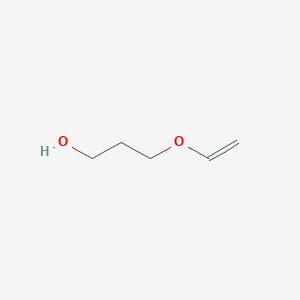

1-Propanol, 3-(ethenyloxy)-

Description

Structural Classification and Functional Group Analysis

The chemical behavior and reactivity of 1-Propanol (B7761284), 3-(ethenyloxy)- are dictated by its two key functional groups: a primary alcohol and a vinyl ether.

The compound is classified as a hydroxy-ether, indicating the presence of both a hydroxyl (-OH) group and an ether (-O-) linkage within its structure. This dual functionality allows for a wide array of selective chemical modifications.

The ethenyloxy group, commonly known as a vinyl ether, is a highly reactive functional group. The carbon-carbon double bond is electron-rich due to the adjacent oxygen atom, making it susceptible to electrophilic attack. This reactivity is central to its use in various chemical reactions, including polymerization and as a protecting group in organic synthesis. Vinyl ethers can undergo cationic polymerization to form poly(vinyl ether)s, which have applications in adhesives, coatings, and other materials.

The primary alcohol group (-CH₂OH) in 1-Propanol, 3-(ethenyloxy)- provides another site for chemical reactions. Primary alcohols can be oxidized to form aldehydes or carboxylic acids, and can undergo esterification with carboxylic acids or acylation with acid chlorides. This hydroxyl group can also be converted to a leaving group, allowing for nucleophilic substitution reactions.

Research Trajectories and Academic Relevance

The academic relevance of 1-Propanol, 3-(ethenyloxy)- stems from its utility as a versatile synthon in both polymer chemistry and organic synthesis. Research has explored its potential as a monomer for the creation of functional polymers and as an intermediate in the synthesis of a variety of organic compounds.

One notable area of research involves the use of related vinyl ether-containing compounds in the development of multifunctional polymers. For instance, the polymerization of similar vinyl ether monomers can lead to materials with tailored properties for applications such as dyes and coatings. chembk.com The presence of the hydroxyl group in 1-Propanol, 3-(ethenyloxy)- offers a convenient handle for post-polymerization modification, allowing for the introduction of other functional groups and the fine-tuning of the polymer's characteristics.

In the field of organic synthesis, the vinyl ether moiety can serve as a protecting group for the alcohol. More significantly, the dual functionality allows for sequential reactions, where one group is reacted while the other remains available for subsequent transformations. This makes it a valuable intermediate for the synthesis of complex molecules. A patent for the preparation of the related compound 3-methoxy-1-propanol (B72126) from 1,3-propanediol (B51772) highlights the industrial interest in such functionalized propanols as building blocks for pharmaceuticals. google.com

While specific, in-depth research focused solely on 1-Propanol, 3-(ethenyloxy)- is not extensively documented in readily available literature, its structural motifs are present in compounds that are actively being investigated. For example, the synthesis of duloxetine, a pharmaceutical, involves an intermediate, (S)-3-Chloro-1-(2-thienyl)-1-propanol, which shares the propanol (B110389) backbone. nih.gov This suggests the potential for 1-Propanol, 3-(ethenyloxy)- to be used in the synthesis of other pharmaceutically relevant compounds.

Structure

3D Structure

Properties

CAS No. |

6118-22-5 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

3-ethenoxypropan-1-ol |

InChI |

InChI=1S/C5H10O2/c1-2-7-5-3-4-6/h2,6H,1,3-5H2 |

InChI Key |

OJXVWULQHYTXRF-UHFFFAOYSA-N |

Canonical SMILES |

C=COCCCO |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 1 Propanol, 3 Ethenyloxy

Reactivity of the Ethenyloxy Moiety

The vinyl ether group is characterized by a carbon-carbon double bond that is rendered highly electron-rich due to the electron-donating resonance effect of the adjacent ether oxygen. This electronic feature is the primary driver of its reactivity, making it susceptible to attack by electrophiles and a valuable participant in cycloaddition reactions.

The double bond in vinyl ethers readily undergoes electrophilic addition. The reaction is initiated by an electrophile (E⁺) attacking the electron-rich π system. tutorchase.comnumberanalytics.comsavemyexams.com The mechanism proceeds with complete regioselectivity, following Markovnikov's rule. The electrophile adds to the terminal carbon (β-carbon) of the vinyl group. This generates a highly stabilized carbocation intermediate on the α-carbon, where the positive charge is delocalized by the lone pairs of the adjacent oxygen atom, forming a resonance-stabilized oxocarbenium ion. smartstartinstitute.comsmartstartinstitute.com This intermediate is then rapidly captured by a nucleophile (Nu⁻). libretexts.org

The general mechanism is as follows:

Electrophilic Attack: The π bond of the vinyl ether attacks an electrophile (E⁺), forming a new sigma bond to the β-carbon. This is the rate-determining step. smartstartinstitute.com

Formation of Oxocarbenium Ion: A resonance-stabilized carbocation intermediate is formed.

Nucleophilic Capture: A nucleophile attacks the carbocation, yielding the final addition product.

For 1-Propanol (B7761284), 3-(ethenyloxy)-, the addition of an acid like HBr would proceed via this mechanism to form a bromoacetal.

The electron-rich nature of the vinyl ether double bond makes 1-Propanol, 3-(ethenyloxy)- an excellent dienophile for a specific type of Diels-Alder reaction known as the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. wikipedia.orgwikipedia.orgorganic-chemistry.org In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.orgjove.com In the IEDDA variant, this is reversed: an electron-poor diene reacts with an electron-rich dienophile, such as a vinyl ether. wikipedia.orgtotal-synthesis.comyoutube.com

The reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgtotal-synthesis.com The high-energy Highest Occupied Molecular Orbital (HOMO) of the electron-rich 1-Propanol, 3-(ethenyloxy)- interacts with the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient diene. organic-chemistry.org Common electron-deficient dienes include those substituted with electron-withdrawing groups (e.g., nitro, cyano, carbonyl) or heterocyclic azadienes like tetrazines. wikipedia.orgnih.gov

Table 1: Hypothetical Inverse-Electron-Demand Diels-Alder Reactions

| Diene (Electron-Poor) | Dienophile | Expected Product (after potential elimination) |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | 1-Propanol, 3-(ethenyloxy)- | Dihydropyridazine or Pyridazine derivative |

| 2,3-Dicyano-1,4-benzoquinone | 1-Propanol, 3-(ethenyloxy)- | Dioxin-annulated ring system |

| 1,3,5-Triazine | 1-Propanol, 3-(ethenyloxy)- | Pyridine (B92270) derivative |

Vinyl ethers are highly sensitive to acidic conditions and undergo rapid hydrolysis. This reaction is a classic example of electrophilic addition where the electrophile is a proton (H⁺) from an acid catalyst. smartstartinstitute.comrsc.org The mechanism is well-established: researchgate.netcdnsciencepub.com

Protonation: A proton adds to the β-carbon of the vinyl ether, the rate-determining step, forming the resonance-stabilized oxocarbenium ion. rsc.orgresearchgate.net

Hydration: A water molecule acts as a nucleophile, attacking the carbocation to form a protonated hemiacetal.

Deprotonation: The protonated hemiacetal is deprotonated by water or a conjugate base to yield a neutral hemiacetal intermediate.

Decomposition: Hemiacetals are generally unstable in acidic or basic conditions and rapidly decompose. smartstartinstitute.com In this case, the hemiacetal breaks down to yield acetaldehyde (B116499) and 1,3-propanediol (B51772).

Acetal (B89532) formation is essentially the reverse of this process and is a common method for protecting alcohol functional groups. However, for 1-Propanol, 3-(ethenyloxy)-, the vinyl ether itself can be considered a protecting group for an aldehyde.

In the atmosphere, vinyl ethers are primarily degraded by reactions with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. uni-wuppertal.de These reactions are significant in determining the atmospheric lifetime and environmental impact of the compound.

OH Radical Initiated Oxidation: The hydroxyl radical is a key atmospheric oxidant. harvard.educopernicus.org The reaction with 1-Propanol, 3-(ethenyloxy)- is expected to proceed rapidly via addition of the OH radical to the electron-rich double bond, which is the dominant pathway for vinyl ethers. uni-wuppertal.de This addition forms a radical adduct that quickly reacts with atmospheric oxygen (O₂) to form a peroxy radical. Subsequent reactions can lead to the formation of various oxygenated products, including esters and formates. Based on data for propyl vinyl ether, the reaction rate is high, leading to a short atmospheric lifetime. uni-wuppertal.de

Ozonolysis: The reaction with ozone is another important atmospheric degradation pathway. wikipedia.org The mechanism, first proposed by Criegee, involves a 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (a molozonide). wikipedia.orgmsu.edu This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, known as the Criegee Intermediate (CI). researchgate.net For 1-Propanol, 3-(ethenyloxy)-, this fragmentation would yield formaldehyde (B43269) and a Criegee intermediate derived from the alkoxy part of the molecule. These reactive intermediates can participate in further atmospheric reactions. researchgate.netcopernicus.org

Table 2: Atmospheric Reaction Data for Propyl Vinyl Ether (as a proxy)

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| OH Radical | 9.73 x 10⁻¹¹ |

| Ozone (O₃) | 2.34 x 10⁻¹⁶ |

| NO₃ Radical | 1.85 x 10⁻¹² |

Data sourced from a study on the atmospheric oxidation of various vinyl ethers. uni-wuppertal.de

Reactivity of the Primary Alcohol Group

The primary alcohol group in 1-Propanol, 3-(ethenyloxy)- exhibits typical reactivity for a primary alcohol, primarily acting as a nucleophile.

The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives. chemguide.co.uk However, the high acid sensitivity of the vinyl ether moiety presents a significant challenge for standard esterification methods.

Fischer Esterification: The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org These conditions would rapidly hydrolyze the vinyl ether group of 1-Propanol, 3-(ethenyloxy)-, making this method unsuitable for producing the desired vinyl ether ester. commonorganicchemistry.com

Mild Esterification Methods: To preserve the vinyl ether functionality, esterification must be carried out under neutral or basic conditions, or by using methods that avoid strong acids. Suitable methods include:

Reaction with Acyl Chlorides or Acid Anhydrides: These highly reactive carboxylic acid derivatives can react with the alcohol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl or carboxylic acid byproduct. chemguide.co.ukyoutube.com

Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation under mild, neutral conditions. commonorganicchemistry.com

Enzyme-Catalyzed Esterification: Lipases, such as immobilized Candida antarctica lipase (B570770) B (CalB), can be used to catalyze the esterification. This method is highly selective and proceeds under mild, neutral conditions, making it ideal for substrates with acid-labile groups like vinyl ethers. nih.gov

Etherification Reactions

Etherification reactions involving the hydroxyl group of 1-Propanol, 3-(ethenyloxy)- can proceed through several pathways. One common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.

Reductive etherification offers another route. In this process, the alcohol can react with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org For instance, a ruthenium-based catalyst has been shown to facilitate the reductive etherification of aldehydes and ketones with alcohols in water, using molecular hydrogen as the reductant. organic-chemistry.org Iron(III) chloride has also been used to catalyze the reductive etherification of carbonyl compounds with triethylsilane and alkoxytrimethylsilane. organic-chemistry.org

Nucleophilic Substitution Reactions

The hydroxyl group of 1-Propanol, 3-(ethenyloxy)- can undergo nucleophilic substitution, a fundamental reaction class in organic chemistry. researchgate.net For these reactions to occur, the hydroxyl group, which is a poor leaving group, must first be converted into a good leaving group. libretexts.orgyoutube.com This is typically achieved by protonating the oxygen atom with a strong acid, forming an oxonium ion. libretexts.orgyoutube.com The protonated alcohol can then be displaced by a nucleophile.

The mechanism of substitution, either Sₙ1 or Sₙ2, is dependent on the structure of the alcohol. libretexts.org Primary alcohols, like 1-Propanol, 3-(ethenyloxy)-, generally favor the Sₙ2 pathway, where the nucleophile attacks the carbon atom bonded to the leaving group in a single, concerted step. libretexts.org

A mechanochemical approach for the nucleophilic substitution of alcohols has also been developed, utilizing fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) and K₂HPO₄. researchgate.net This solvent-free method proceeds through reactive isouronium intermediates. researchgate.net

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol group of 1-Propanol, 3-(ethenyloxy)- can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. chemguide.co.uk

Partial Oxidation to Aldehydes:

To obtain the aldehyde, the reaction must be carefully controlled to prevent over-oxidation to the carboxylic acid. chemguide.co.uk This is typically achieved by using a mild oxidizing agent or by distilling the aldehyde as it is formed. chemguide.co.uk Common reagents for this partial oxidation include pyridinium (B92312) chlorochromate (PCC) and Swern oxidation conditions (oxalyl chloride/DMSO). A variety of other methods exist, including those utilizing TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy) as a catalyst. organic-chemistry.org

Full Oxidation to Carboxylic Acids:

For the complete oxidation to a carboxylic acid, stronger oxidizing agents and more vigorous conditions are employed. chemguide.co.uk A common laboratory method involves heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate(VI) in acidic solution. chemguide.co.uksavemyexams.com The orange dichromate(VI) ions are reduced to green chromium(III) ions during the reaction. chemguide.co.uk Another effective oxidant is Oxone, which can convert aldehydes to carboxylic acids in high yields. mdma.ch The reaction with Oxone is straightforward and can often be performed at room temperature. mdma.ch

Intramolecular Cyclization and Rearrangement Pathways (e.g., formation of 2-methyl-1,3-dioxane)

The structure of 1-Propanol, 3-(ethenyloxy)- allows for intramolecular reactions. Under acidic conditions, the vinyl ether can be hydrolyzed to an aldehyde, which can then react with the hydroxyl group in the same molecule to form a cyclic hemiacetal. This can lead to the formation of cyclic structures like 2-methyl-1,3-dioxane. The formation of such cyclic acetals is a reversible process.

The vinyl ether group itself can also participate in rearrangement reactions. For example, a continuous-flow Claisen rearrangement has been reported with a residence time of 2 minutes at 300°C.

Kinetic and Thermodynamic Aspects of Reactivity

The study of the kinetics and thermodynamics of reactions involving 1-Propanol, 3-(ethenyloxy)- provides insight into reaction rates, equilibria, and mechanisms.

Experimental Determination of Reaction Rate Constants

Experimental determination of reaction rate constants is crucial for understanding and optimizing chemical processes. For reactions involving alcohols, kinetic studies often focus on oxidation and substitution reactions. For instance, the kinetics of alcohol oxidation can be monitored by observing the change in concentration of the reactants or products over time, often using spectroscopic methods. researchgate.net

Kinetic models have been developed to describe the combustion of propanol (B110389) isomers, which involve a complex network of elementary reactions. ucsd.edubohrium.com These models are validated against experimental data obtained from various techniques, such as flow reactors and flame structure measurements. researchgate.netbohrium.com

The following table presents a hypothetical data set for the oxidation of a primary alcohol, illustrating how reaction rate constants can be determined.

| Initial [Alcohol] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 0.1 | 0.2 | 1.5 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Theoretical Investigations of Potential Energy Surfaces and Transition States

Theoretical chemistry provides powerful tools to investigate the energetics and mechanisms of chemical reactions. mdpi.com By calculating the potential energy surface (PES), which maps the energy of a system as a function of its geometry, chemists can identify stable molecules (minima on the PES) and transition states (saddle points on the PES). chemrxiv.orgaps.org

For reactions of alcohols, theoretical studies have been used to analyze reaction pathways, calculate activation energies, and predict reaction rates. researchgate.net For example, ab initio and direct kinetics studies have been performed on the reactions of propanol isomers with hydrogen atoms and methyl radicals. researchgate.net These studies involve optimizing the geometries of all stationary points (reactants, products, and transition states) and then calculating their energies using high-level quantum chemical methods like CCSD(T)/CBS. researchgate.net

The investigation of potential energy surfaces helps in understanding the detailed mechanism of a reaction, including the identification of intermediates and the nature of the transition state. chemrxiv.orgresearchgate.net

Solvent Effects on Reaction Kinetics and Selectivity

The solvent in which a reaction is conducted can profoundly influence its rate (kinetics) and the distribution of products (selectivity). For a bifunctional molecule like 1-Propanol, 3-(ethenyloxy)-, the solvent can affect the reactivity of the vinyl ether and the primary alcohol moieties differently. The choice of solvent can be a powerful tool to control the outcome of a chemical transformation, favoring one reaction pathway over another. The effects of the solvent are typically related to its polarity, proticity (ability to donate hydrogen bonds), and its ability to solvate the reactants, transition states, and products.

The reactivity of the vinyl ether group in 1-Propanol, 3-(ethenyloxy)- is particularly sensitive to the solvent environment, especially in acid-catalyzed reactions such as hydrolysis. The generally accepted mechanism for the acid-catalyzed hydrolysis of vinyl ethers involves a rate-determining proton transfer to the β-carbon of the double bond, which forms a carbocationic intermediate. The stability of this charged intermediate is highly dependent on the solvating power of the medium.

In the case of the primary alcohol group, solvent effects are prominent in reactions like oxidation and esterification. The polarity and coordinating ability of the solvent can influence the activity of oxidizing agents and the equilibrium position of esterification reactions.

Influence on Reaction Kinetics

The rate of a chemical reaction is intimately linked to the activation energy of its rate-determining step. Solvents can alter this activation energy by differentially stabilizing the ground state of the reactants and the transition state. If a solvent stabilizes the transition state more than the reactants, the reaction rate will increase, and vice versa.

Acid-Catalyzed Hydrolysis of the Vinyl Ether Group

The acid-catalyzed hydrolysis of the vinyl ether moiety in 1-Propanol, 3-(ethenyloxy)- is expected to be significantly accelerated in polar, protic solvents. Water, being both polar and protic, is a particularly effective solvent for this reaction. The use of aqueous organic co-solvents allows for the tuning of the reaction rate. For instance, studies on the hydrolysis of analogous alkyl vinyl ethers have shown a marked dependence of the rate constant on the solvent composition. The rate of hydrolysis generally increases with increasing water content in aqueous mixtures with organic solvents like acetone (B3395972) or dioxane. rsc.org This is because the polar water molecules can effectively solvate and stabilize the developing positive charge in the transition state of the protonation step.

A study on the hydrolysis of isobutyl vinyl ether in various aqueous solvent systems demonstrated this effect. The rate of hydrolysis was found to be sensitive to the composition of the aqueous organic mixture. rsc.org Furthermore, a significant solvent isotope effect is typically observed when the reaction is carried out in heavy water (D₂O) instead of H₂O, with the reaction being slower in D₂O. For the hydrolysis of methyl α-(2,6-dimethoxyphenyl)vinyl ether in aqueous solution, the solvent isotope effect (kH+/kD+) was found to be 3.68, which is indicative of rate-determining proton transfer. cdnsciencepub.com

The following table, constructed from data on simple alkyl vinyl ethers, illustrates the expected trend for the influence of solvent on the rate of acid-catalyzed hydrolysis of the vinyl ether group in 1-Propanol, 3-(ethenyloxy)-.

Interactive Data Table: Effect of Solvent on the Relative Rate of Acid-Catalyzed Hydrolysis of Alkyl Vinyl Ethers

| Solvent System (Aqueous) | Relative Rate Constant (k_rel) | Dielectric Constant (approx.) | Solvent Characteristics |

| 100% Water | High | 80 | Highly polar, protic |

| 80% Acetone / 20% Water | Moderate | 65 | Polar, aprotic co-solvent |

| 50% Acetone / 50% Water | High | 50 | Increasing polarity and proticity |

| 80% Dioxane / 20% Water | Low | 55 | Less polar, aprotic co-solvent |

Note: This table is illustrative and based on general trends observed for alkyl vinyl ethers. Actual rates for 1-Propanol, 3-(ethenyloxy)- may vary.

Oxidation of the Primary Alcohol Group

The kinetics of the oxidation of the primary alcohol group in 1-Propanol, 3-(ethenyloxy)- are also subject to solvent effects. The choice of solvent can influence the solubility of the oxidizing agent and the substrate, as well as the stability of the intermediates. For oxidations using chromium-based reagents like pyridinium bromochromate (PBC), the reaction has been studied in various organic solvents. The analysis of solvent effects often employs multi-parametric equations, such as those developed by Taft and Swain, which consider solvent polarity, hydrogen bond donor acidity, and hydrogen bond acceptor basicity. researchgate.net For the oxidation of ethanol (B145695) by PBC, a study across nineteen organic solvents revealed a complex dependence of the rate on the solvent properties, highlighting that no single solvent parameter can solely account for the observed kinetic effects. researchgate.net

Interactive Data Table: Relative Rate Constants for the Oxidation of Ethanol in Various Solvents

| Solvent | Relative Rate Constant (k_rel) | Dielectric Constant | Solvent Type |

| Dichloromethane (B109758) | 1.00 | 9.1 | Halogenated |

| Chloroform | 1.58 | 4.8 | Halogenated |

| Benzene | 0.25 | 2.3 | Aromatic |

| Toluene | 0.20 | 2.4 | Aromatic |

| Dimethyl Sulfoxide (B87167) (DMSO) | 5.62 | 47 | Aprotic, polar |

| N,N-Dimethylformamide (DMF) | 4.47 | 37 | Aprotic, polar |

Note: This table is based on data for the oxidation of ethanol and serves as an illustration of potential solvent effects on the oxidation of the primary alcohol moiety of 1-Propanol, 3-(ethenyloxy)-. researchgate.net

Influence on Reaction Selectivity

When a molecule has multiple reactive sites, such as 1-Propanol, 3-(ethenyloxy)-, the solvent can play a crucial role in determining which functional group reacts preferentially. This is known as chemoselectivity. Solvents can also influence stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one position over another within a functional group).

Chemoselectivity: Vinyl Ether vs. Alcohol Reactivity

In reactions involving 1-Propanol, 3-(ethenyloxy)-, the solvent can be chosen to favor a reaction at either the vinyl ether or the alcohol group. For instance, in an acid-catalyzed reaction in an aqueous environment, the hydrolysis of the vinyl ether is expected to be the dominant reaction. Conversely, under anhydrous conditions with an oxidizing agent that is selective for primary alcohols, it is possible to oxidize the alcohol group while leaving the vinyl ether moiety intact. The use of aprotic solvents like dichloromethane is common for such selective oxidations. fda.gov

Solvent-free conditions have also been explored for the selective oxidation of alcohols, which can offer advantages in terms of reduced waste and simplified work-up procedures.

Selectivity in Cycloaddition Reactions

The vinyl ether group can participate in cycloaddition reactions, such as [2+2] and Diels-Alder reactions. The polarity of the solvent can have a dramatic effect on the rates and selectivity of these reactions. For example, [2+2] cycloadditions of electron-rich alkenes (like vinyl ethers) with electron-poor alkenes often proceed through a zwitterionic intermediate. Polar solvents can stabilize this charged intermediate, thereby increasing the reaction rate significantly. In some cases, changing the solvent can also alter the stereoselectivity of the cycloaddition. rsc.org

Selectivity in Oxidation of the Primary Alcohol

The oxidation of the primary alcohol group of 1-Propanol, 3-(ethenyloxy)- can yield either the corresponding aldehyde (3-(ethenyloxy)propanal) or the carboxylic acid (3-(ethenyloxy)propanoic acid). The choice of solvent is critical in controlling the selectivity of this transformation. Oxidations carried out in the presence of water often lead to the formation of the carboxylic acid. To selectively obtain the aldehyde, the reaction is typically performed under anhydrous conditions, often in aprotic solvents such as dichloromethane. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often used in such solvents for the selective oxidation of primary alcohols to aldehydes. fda.gov

The following table illustrates the typical product distribution for the oxidation of a primary alcohol in different solvent environments.

Interactive Data Table: Illustrative Selectivity in the Oxidation of a Primary Alcohol

| Oxidizing Agent | Solvent | Major Product | Minor Product |

| Chromic Acid (H₂CrO₄) | Water/Acetone | Carboxylic Acid | Aldehyde |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (anhydrous) | Aldehyde | Carboxylic Acid |

| Dess-Martin Periodinane (DMP) | Dichloromethane (anhydrous) | Aldehyde | - |

| TEMPO/NaOCl | Dichloromethane/Water | Carboxylic Acid | Aldehyde |

Note: This table provides a general guide to selectivity in primary alcohol oxidation and is not based on specific data for 1-Propanol, 3-(ethenyloxy)-.

Polymerization Science of 1 Propanol, 3 Ethenyloxy and Its Derivatives

Homopolymerization Mechanisms and Controlled Synthesis

The homopolymerization of 1-Propanol (B7761284), 3-(ethenyloxy)-, a vinyl ether monomer, can be achieved through various mechanisms. The presence of the electron-donating oxygen atom adjacent to the vinyl group significantly influences its reactivity, making it particularly susceptible to certain polymerization methods while posing challenges for others.

Radical Polymerization of Vinyl Ether Monomers

Historically, the radical homopolymerization of vinyl ethers has been considered difficult. The electron-rich nature of the vinyl group makes it less reactive towards radical attack compared to electron-deficient monomers like acrylates or styrenes. However, recent advancements have demonstrated that radical polymerization of vinyl ethers can be achieved under specific conditions. For instance, the use of certain initiators and conditions can promote the polymerization. One approach involves the complexation of the vinyl ether with a Lewis acid to reduce the electron density of the vinyl group, thereby increasing its reactivity towards radicals. Another strategy is the use of lithium salts like CH3OLi and LiI, which can activate the radical homopolymerization of vinyl ethers. This activation is attributed to a cation-π complexation between the lithium ion (Li+) and the vinyl ether, which reduces the electron density of the vinyl group and stabilizes the resulting σ-radicals, suppressing side reactions. rsc.org

For vinyl ether monomers containing hydroxyl groups, such as 1-Propanol, 3-(ethenyloxy)-, high molecular weight polymers can be produced in high yields with minimal side reactions like acetal (B89532) formation. rsc.org The polymerization of plant oil-based vinyl monomers has shown that the rate of homopolymerization is influenced by the degree of unsaturation in the monomer triglycerides. researchgate.net While specific data for 1-Propanol, 3-(ethenyloxy)- is not extensively detailed in the provided context, the general principles suggest that its radical polymerization, while challenging, is feasible, particularly with methods that activate the vinyl group.

Cationic Polymerization of Vinyl Ethers

Cationic polymerization is the most common and effective method for polymerizing vinyl ethers. The electron-donating ether oxygen stabilizes the propagating carbocationic center, facilitating the polymerization process. This method allows for the synthesis of well-defined poly(vinyl ether)s. nih.govnih.gov

The process is typically initiated by a protonic acid or a Lewis acid in the presence of a proton source (initiator). Common initiating systems include trifluoromethyl sulfonates and combinations like alcohol/B(C6F5)3/Et2O. nih.govmdpi.com The polymerization can be sensitive, with the potential for side reactions if not properly controlled. The use of a proton trap, such as 2,6-di-tert-butylpyridine, can help achieve well-controlled cationic polymerization. nih.gov The reaction rate can be influenced by factors like the chain length of the monomer and the presence of co-catalysts like SnCl4. nih.gov

Cationic polymerization of vinyl ethers can even be conducted in aqueous media using water-tolerant Lewis acids, which is a significant advancement over traditional methods that require strict anhydrous conditions in chlorinated solvents. mdpi.com For a monomer like 1-Propanol, 3-(ethenyloxy)-, the hydroxyl group would need to be considered, as it could potentially interfere with the cationic process by acting as a nucleophile. Protection of the hydroxyl group might be necessary to achieve a well-controlled polymerization.

| Monomer | Initiator System | Solvent | Temperature (°C) | Resulting Polymer Properties | Reference |

|---|---|---|---|---|---|

| Isobutyl vinyl ether (IBVE) | CumOH/B(C6F5)3/Et2O | Water (aqueous suspension) | 20 | Monomer conversion of ~52% | mdpi.com |

| 2-Chloroethyl vinyl ether (CEVE) | CumOH/B(C6F5)3/Et2O | Water (aqueous suspension) | 20 | Monomer conversion of ~72% | mdpi.com |

| n-Butyl vinyl ether (n-BVE) | CumOH/B(C6F5)3/Et2O | Water (aqueous suspension) | 20 | Monomer conversion of ~58% | mdpi.com |

| Halogen bonding vinyl ethers | Initiator/SnCl4 with 2,6-di-tert-butylpyridine | Not specified | Not specified | Well-controlled polymers | nih.gov |

| Ethyl vinyl ether (EVE) | Trifluoromethyl sulfonates | Various | Room Temperature to -78 | Molecular weights close to theoretical values | nih.gov |

Controlled/Living Polymerization Techniques

Controlled or "living" polymerization techniques offer precise control over the polymer's molecular weight, molecular weight distribution (polydispersity), and architecture. For vinyl ethers, living cationic polymerization is well-established.

Reversible-Deactivation Radical Polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have also been applied to monomers containing vinyl ether groups, although typically these are macromonomers where the vinyl ether is part of a side chain and another polymerizable group, like a methacrylate, is present for the ATRP process. cmu.edu For instance, a vinyl ether-based macromonomer with a methacryloyl end group was successfully polymerized via ATRP, yielding polymacromonomers with controlled backbone and side chain lengths. cmu.edu

Living anionic polymerization is generally not suitable for vinyl ethers due to the electron-rich nature of the double bond. However, it is a powerful tool for other monomers like styrenes and dienes, which can be used to create block copolymers with vinyl ether segments through other methods. nih.gov

Copolymerization Studies with Diverse Monomers

Copolymerization of 1-Propanol, 3-(ethenyloxy)- with other monomers allows for the creation of new materials with tailored properties that combine the characteristics of the different monomer units.

Synthesis of Block and Graft Copolymers

Block and graft copolymers containing poly(vinyl ether) segments can be synthesized through various strategies.

Block Copolymers: The synthesis of block copolymers often involves sequential polymerization methods. For example, living polymerization techniques are ideal for creating well-defined block structures. While direct sequential living polymerization of a vinyl ether with a monomer that polymerizes via a different mechanism (e.g., radical or anionic) is complex, multi-step approaches are common. One method is to synthesize a polymer block with a reactive end group that can then initiate the polymerization of the second monomer. For example, a poly(ethylene glycol) (PEG) macroinitiator can be used to initiate the free radical polymerization of styrene (B11656) to form a block copolymer. cmu.edu Similarly, a living polymer chain can be end-functionalized to create a macroinitiator for a different type of polymerization.

Graft Copolymers: Graft copolymers can be prepared using three main strategies: "grafting-onto," "grafting-from," and "grafting-through." nih.gov

Grafting-onto: This involves attaching pre-synthesized polymer chains (the grafts) to a polymer backbone.

Grafting-from: In this method, the side chains are grown from initiating sites along a polymer backbone. nih.gov For example, a hydroxylated polymer backbone can be used to initiate the ring-opening polymerization of ε-caprolactone to form graft copolymers. nih.gov Given that 1-Propanol, 3-(ethenyloxy)- has a hydroxyl group, a homopolymer of this monomer could potentially serve as a macroinitiator for the "grafting-from" synthesis of other polymers.

Grafting-through: This involves the polymerization of macromonomers, which are polymer chains with a polymerizable group at one end. The homopolymerization of vinyl ether-based macromonomers via ATRP is an example of this approach. cmu.edu

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is another versatile technique used to synthesize block and graft copolymers. mdpi.comkapadokya.edu.tr For example, a block copolymer brush was synthesized by combining RAFT polymerization and click chemistry. mdpi.com

Tailoring Polymer Architecture and Properties through Copolymerization

Copolymerization is a powerful tool for fine-tuning the final properties of a polymer. By strategically selecting comonomers and controlling the polymer architecture (e.g., random, block, graft), a wide range of properties can be achieved.

For a monomer like 1-Propanol, 3-(ethenyloxy)-, the presence of the hydroxyl group offers a reactive handle for further modification and for influencing the polymer's properties. Copolymerization with hydrophobic monomers could lead to amphiphilic copolymers that can self-assemble into various nanostructures in solution. mdpi.com The incorporation of 1-Propanol, 3-(ethenyloxy)- into a polymer backbone would increase its hydrophilicity and provide sites for hydrogen bonding.

The architecture of the copolymer plays a crucial role. For instance, polymacromonomers, which are highly branched graft copolymers, can exhibit unique morphologies, such as star-shaped spheres or rod-like cylinders, depending on the length of the backbone and the side chains. cmu.edu These structures can lead to interesting solution and bulk properties, including the formation of lyotropic phases. cmu.edu

The synthesis of graft copolymers with poly(N-vinylcarbazole) and polyisoprene demonstrates how combining different polymer segments can yield materials with specific functionalities. researchgate.net Similarly, incorporating 1-Propanol, 3-(ethenyloxy)- into copolymers could be used to modulate properties like solubility, thermal behavior, and mechanical strength.

| Copolymer Type | Monomers/Polymer Segments | Synthesis Method | Key Architectural Feature | Resulting Property/Application | Reference |

|---|---|---|---|---|---|

| Block Copolymer | Styrene and Ethylene (B1197577) Oxide | Sequential anionic polymerization | AB diblock structure | Combines hydrophobic and hydrophilic blocks | cmu.edu |

| Graft Copolymer | Poly(N-vinylcarbazole) backbone, Polyisoprene grafts | Anionic "grafting-onto" | Grafted structure | Well-defined graft copolymer | researchgate.net |

| Graft Copolymer | Hydroxylated Poly(β-myrcene-co-α-methyl styrene) backbone, Poly(ε-caprolactone) grafts | "Grafting-from" via Ring-Opening Polymerization | Biodegradable side chains on a polymer backbone | Relatively narrow molecular weight distribution | nih.gov |

| Block Copolymer Brush | Poly(glycidyl methacrylate) backbone, Poly(methyl methacrylate)-block-Poly(oligo(ethylene glycol) methyl ether methacrylate) grafts | RAFT and Click Chemistry | Dense brush-like structure | Self-assembles into spherical micelles | mdpi.com |

| Polymacromonomer | Poly(isobutyl vinyl ether) macromonomers with a methacryloyl group | Atom Transfer Radical Polymerization (ATRP) | Regularly multi-branched macromolecules | Unique molecular morphologies (spheres, rods) | cmu.edu |

Post-Polymerization Functionalization Strategies

Post-polymerization functionalization is a powerful method for modifying the properties of polymers derived from 1-Propanol, 3-(ethenyloxy)-. This approach allows for the introduction of a wide array of functional groups onto the polymer backbone, enabling the tailoring of material characteristics for specific applications. The primary sites for these modifications are the pendant hydroxyl groups and any residual ethenyloxy (vinyl ether) groups that may remain after polymerization.

Chemical Modifications of the Pendant Hydroxyl Group

The pendant hydroxyl group originating from the 1-Propanol, 3-(ethenyloxy)- monomer unit is a versatile handle for a variety of chemical transformations. These modifications can dramatically alter the polymer's physical and chemical properties, such as solubility, thermal stability, and chemical reactivity.

One of the most common modifications is esterification . The hydroxyl groups can react with acyl chlorides or carboxylic anhydrides to form ester linkages. For example, reacting poly(3-(ethenyloxy)-1-propanol) with adipoyl chloride can introduce a reactive acyl chloride group at the end of a spacer, which can then be further functionalized. orientjchem.org This process can convert a hydrophilic polymer into a more hydrophobic one, or introduce specific functionalities for further reactions. orientjchem.org

Another key modification is etherification . The hydroxyl groups can be deprotonated with a base to form alkoxides, which can then react with alkyl halides to form ethers. This reaction can be used to attach a variety of side chains, including long alkyl chains to increase hydrophobicity, or moieties containing other functional groups.

The hydroxyl groups can also be used to initiate the polymerization of other monomers, leading to the formation of graft copolymers . For instance, the hydroxyl groups can be functionalized to act as initiators for ring-opening polymerization of cyclic esters like caprolactone, resulting in a polymer with polyester (B1180765) side chains.

Furthermore, reactions with isocyanates to form urethane (B1682113) linkages or with epoxides to introduce epoxy functionalities are also viable strategies to modify the polymer properties. The choice of modification depends on the desired final properties of the material. For example, introducing sulfonic acid groups via reaction with sultones can impart proton conductivity to the polymer, making it suitable for applications in fuel cell membranes. mdpi.com

Table 1: Examples of Chemical Modifications of Pendant Hydroxyl Groups

| Reagent | Reaction Type | Resulting Functional Group | Potential Change in Polymer Properties | Reference |

|---|---|---|---|---|

| Acyl Chlorides (e.g., Adipoyl chloride) | Esterification | Ester | Increased hydrophobicity, introduction of reactive sites | orientjchem.org |

| Alkyl Halides (in presence of a base) | Williamson Ether Synthesis | Ether | Tunable solubility, attachment of functional side chains | |

| Isocyanates | Urethane Formation | Urethane | Increased hydrogen bonding, potential for crosslinking | |

| Sultones (e.g., 1,3-propane sultone) | Sulfonation | Sulfonic Acid | Increased hydrophilicity, introduction of ionic conductivity | mdpi.com |

| Cyclic Esters (e.g., Caprolactone) | Ring-Opening Polymerization (grafting from) | Polyester Grafts | Creation of graft copolymers with tailored mechanical properties |

Reactions Involving Residual Ethenyloxy Groups in Polymers

In some polymerization processes, particularly those that are not perfectly controlled, a certain number of ethenyloxy (vinyl ether) groups may remain unreacted along the polymer chain. These residual double bonds offer another avenue for post-polymerization functionalization.

A highly efficient method for modifying these residual vinyl ether groups is through thiol-ene "click" chemistry . rsc.org This reaction involves the radical-initiated addition of a thiol to the vinyl ether double bond, proceeding with high yield and selectivity under mild conditions. rsc.org A wide variety of thiols bearing different functional groups (e.g., alkyl chains, polyethylene (B3416737) glycol (PEG), or even electroactive moieties like ferrocene) can be utilized to tune the polymer's properties, such as solubility, wettability, and electronic characteristics. rsc.org

Another potential reaction is hydrosilylation , where a silicon-hydride bond adds across the double bond, catalyzed by a transition metal complex. This can be used to introduce silane (B1218182) or siloxane functionalities, which can enhance thermal stability or be used for subsequent crosslinking reactions.

The electron-rich nature of the vinyl ether double bond also makes it susceptible to electrophilic addition . Reactions with electrophiles such as halogens or strong acids can introduce corresponding functionalities, although these reactions may be less specific and could lead to side reactions.

Furthermore, these residual double bonds can participate in crosslinking reactions . For instance, they can be involved in cyclization reactions in the presence of an acid or undergo further polymerization if a suitable initiator is introduced, leading to the formation of a crosslinked network. donga.ac.kr This can significantly enhance the mechanical strength and solvent resistance of the material.

Structure-Property Relationships in Ethenyloxypropanol-Derived Polymers

The properties of polymers derived from 1-Propanol, 3-(ethenyloxy)- are intrinsically linked to their molecular structure. Understanding these relationships is crucial for designing materials with specific performance characteristics.

The tacticity of the polymer chain, which describes the stereochemical arrangement of the pendant groups along the backbone, is another critical factor. The stereoregularity of poly(vinyl ether)s can be controlled during cationic polymerization using specific catalysts. nih.gov Isotactic polymers, with all pendant groups on the same side of the polymer chain, tend to have higher crystallinity and melting points compared to atactic polymers with a random arrangement of pendant groups. This increased crystallinity can lead to enhanced mechanical strength and thermal stability. nih.gov

The molecular weight and molecular weight distribution are fundamental parameters that influence the mechanical and rheological properties of the polymer. Higher molecular weight generally leads to increased tensile strength, toughness, and melt viscosity. A narrow molecular weight distribution, often achieved through controlled or living polymerization techniques, can lead to more predictable and uniform material properties. nih.gov

Table 2: Influence of Structural Features on Polymer Properties

| Structural Feature | Influence on Properties | Example | Reference |

|---|---|---|---|

| Pendant Group Chemistry | Determines solubility, chemical reactivity, and thermal stability. | Esterification of hydroxyl groups increases hydrophobicity. | orientjchem.org |

| Tacticity | Affects crystallinity, melting point, and mechanical strength. | Isotactic polymers exhibit higher crystallinity and strength. | nih.gov |

| Molecular Weight | Impacts mechanical strength, toughness, and viscosity. | Higher molecular weight leads to increased tensile strength. | nih.gov |

| Copolymer Composition | Allows for fine-tuning of properties like hydrophilicity and Tg. | Copolymerization with a hydrophobic monomer reduces water solubility. | |

| Crosslinking | Increases mechanical strength, thermal stability, and solvent resistance. | Crosslinking via residual ethenyloxy groups creates a polymer network. | donga.ac.kr |

Advanced Spectroscopic and Chromatographic Characterization of 1 Propanol, 3 Ethenyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 1-Propanol (B7761284), 3-(ethenyloxy)-, both proton and carbon-13 NMR provide crucial information about its atomic connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-Propanol, 3-(ethenyloxy)- is characterized by specific chemical shifts that correspond to the different types of protons in the molecule. The vinyl ether group (CH₂=CHO-) presents characteristic signals for the vinylic protons at approximately δ 6.0–6.5 ppm for the CH₂= proton and between δ 4.0–4.5 ppm for the =CHO- proton. The protons of the propanol (B110389) backbone also show distinct resonances.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In 1-Propanol, 3-(ethenyloxy)-, the carbon atoms of the ethenyloxy group and the propanol moiety exhibit unique chemical shifts, confirming the presence of these functional groups and their connectivity.

Two-Dimensional NMR Techniques

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the structure of 1-Propanol, 3-(ethenyloxy)-. COSY spectra would show correlations between adjacent protons, confirming the proton-proton coupling network within the propanol and vinyl groups. HSQC spectra would correlate the proton signals with their directly attached carbon-13 nuclei, providing unambiguous assignment of both ¹H and ¹³C resonances.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers insights into the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of 1-Propanol, 3-(ethenyloxy)- would be expected to show a strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-O stretching vibrations for the ether and alcohol functionalities would also be present. The C=C stretching of the vinyl group would appear around 1620 cm⁻¹.

Raman spectroscopy provides complementary information. The Raman spectrum of aqueous 1-propanol solutions has been studied to understand the effects of hydrophobic and hydrophilic groups on water structure. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. quora.com

Table 1: Theoretical Mass Data for 1-Propanol, 3-(ethenyloxy)-

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Theoretical Exact Mass | 102.06808 u |

| Nominal Mass | 102 u |

This table presents the calculated theoretical mass, which is a fundamental property for the identification of 1-Propanol, 3-(ethenyloxy)- by high-resolution mass spectrometry.

In a typical HRMS analysis, a sample of 1-Propanol, 3-(ethenyloxy)- would be ionized, and the resulting molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be measured. The high resolving power of the instrument would allow for the differentiation of C₅H₁₀O₂ from other potential isobaric compounds, thus confirming its elemental composition. drawellanalytical.com

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for Purity and Quantitative Analysis

Gas chromatography is a premier technique for separating and analyzing volatile compounds. shimadzu.com Given the likely volatility of 1-Propanol, 3-(ethenyloxy)-, GC is an ideal method for assessing its purity and performing quantitative analysis. The retention time (t_R), the time it takes for a compound to travel through the GC column, is a characteristic property under a specific set of analytical conditions. youtube.comreddit.com

For a compound like 1-Propanol, 3-(ethenyloxy)-, which contains both an ether and a primary alcohol functional group, a polar or intermediate-polar capillary GC column would likely be employed for analysis. sigmaaldrich.comsigmaaldrich.com The choice of stationary phase is critical, as "like dissolves like," meaning a polar column is best suited for separating polar compounds. greyhoundchrom.com

When coupled with a mass spectrometer, GC-MS provides not only retention time data but also mass spectra of the eluting components. The fragmentation pattern of a molecule in a mass spectrometer is a chemical fingerprint that aids in its structural elucidation. For 1-Propanol, 3-(ethenyloxy)-, the mass spectrum would be expected to show characteristic fragments resulting from the cleavage of bonds adjacent to the oxygen atoms and the vinyl group. Typical fragmentation pathways for aliphatic alcohols include α-cleavage (breaking the C-C bond next to the hydroxyl group) and dehydration (loss of a water molecule, M-18). whitman.edulibretexts.orgyoutube.comlibretexts.org Ethers also undergo characteristic α-cleavage. miamioh.eduwhitman.edu

Table 2: Hypothesized GC-MS Parameters and Expected Fragments for 1-Propanol, 3-(ethenyloxy)-

| Parameter | Expected Value/Characteristic |

| GC Column | Polar capillary column (e.g., Wax-type) |

| Retention Time (t_R) | Dependent on specific GC conditions (temperature program, carrier gas flow rate, column dimensions), but would be a characteristic value for identification under a standardized method. drawellanalytical.com |

| Molecular Ion Peak [M]⁺ | m/z = 102. May be weak or absent due to fragmentation. |

| Key Fragmentation Ions (m/z) | Expected fragments include those from α-cleavage around the alcohol (e.g., m/z 31 for [CH₂OH]⁺) and the ether linkage, as well as loss of water (m/z 84). Cleavage of the vinyl group could also lead to characteristic ions. whitman.edulibretexts.orgmiamioh.edu |

This table outlines the anticipated gas chromatography-mass spectrometry characteristics for 1-Propanol, 3-(ethenyloxy)-, based on the analysis of similar compounds and general fragmentation principles.

Purity analysis by GC would involve integrating the peak area of 1-Propanol, 3-(ethenyloxy)- and comparing it to the total area of all peaks in the chromatogram. Quantitative analysis can be performed by creating a calibration curve using standards of known concentration.

Liquid Chromatography (LC) and LC-MS for Complex Mixture Analysis

Liquid chromatography is a versatile separation technique that is particularly useful for less volatile or thermally labile compounds. For a polar compound like 1-Propanol, 3-(ethenyloxy)-, reversed-phase HPLC with a polar-embedded or polar-endcapped column could be suitable, especially when using highly aqueous mobile phases. sigmaaldrich.comresearchgate.net Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful approach for retaining and separating very polar compounds. quora.com

LC coupled with mass spectrometry (LC-MS) is a highly sensitive and selective method for analyzing compounds in complex matrices. mdpi.comnih.gov This technique is advantageous as it can often analyze compounds without the need for derivatization, although derivatization can be used to improve ionization and chromatographic retention for challenging analytes like short-chain fatty acids. shimadzu.comnih.gov

In an LC-MS analysis of 1-Propanol, 3-(ethenyloxy)-, the compound would first be separated by the LC column and then ionized, typically using a soft ionization technique like electrospray ionization (ESI), before being detected by the mass spectrometer. This would allow for its detection and quantification even at low levels in complex mixtures.

Table 3: Potential LC-MS Analytical Approaches for 1-Propanol, 3-(ethenyloxy)-

| Parameter | Potential Methodologies |

| LC Mode | Reversed-Phase HPLC (with aqueous-compatible columns) or Hydrophilic Interaction Liquid Chromatography (HILIC). quora.comsigmaaldrich.comresearchgate.net |

| Column Type | For RP-HPLC: C18 with polar endcapping or polar-embedded groups. For HILIC: Amide, cyano, or diol columns. quora.com |

| Mobile Phase | For RP-HPLC: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). For HILIC: A high percentage of organic solvent with a small amount of aqueous buffer. |

| Ionization Mode | Positive-ion electrospray ionization (ESI) to form [M+H]⁺ (m/z 103) or [M+Na]⁺ (m/z 125). |

This table summarizes potential liquid chromatography-mass spectrometry strategies for the analysis of 1-Propanol, 3-(ethenyloxy)-, based on its polar nature.

Computational and Theoretical Chemistry of 1 Propanol, 3 Ethenyloxy

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Geometry optimization is a computational process used to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like "1-Propanol, 3-(ethenyloxy)-", which contains several single bonds, multiple conformations (different spatial arrangements of atoms) can exist.

Conformational analysis involves systematically studying these different conformations to identify the most stable ones. This is typically achieved by rotating dihedral angles and calculating the energy of each resulting conformer. The results of such an analysis would reveal the preferred shapes of the molecule, which in turn influence its physical properties and biological activity. For "1-Propanol, 3-(ethenyloxy)-", key dihedral angles for exploration would be around the C-O and C-C single bonds.

Table 1: Hypothetical Low-Energy Conformers of 1-Propanol (B7761284), 3-(ethenyloxy)-

| Conformer | Dihedral Angle (C-C-O-C) (degrees) | Relative Energy (kcal/mol) |

| A | 180 (anti) | 0.00 |

| B | 60 (gauche) | 1.20 |

| C | -60 (gauche) | 1.20 |

This table is illustrative and represents the type of data generated from a conformational analysis. Actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy and shape of the HOMO and LUMO of "1-Propanol, 3-(ethenyloxy)-" would determine its reactivity in various chemical reactions. For instance, the presence of the vinyl ether group and the hydroxyl group would significantly influence the localization of these frontier orbitals. The oxygen atoms, with their lone pairs, are likely to contribute significantly to the HOMO, making them potential sites for electrophilic attack. The π-system of the vinyl group would also play a crucial role in the molecule's electronic properties.

Table 2: Predicted Frontier Orbital Properties of 1-Propanol, 3-(ethenyloxy)-

| Orbital | Predicted Energy (eV) | Primary Atomic Orbital Contributions |

| HOMO | -9.5 | O (ether), C=C (π-orbital) |

| LUMO | 2.1 | C=C (π*-antibonding) |

These values are representative and would be quantified through specific calculations.

Computational Studies of Spectroscopic Data

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic environment.

For "1-Propanol, 3-(ethenyloxy)-", computational methods could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which correspond to UV-Vis absorption. researchgate.net Calculations of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. researchgate.net Similarly, NMR chemical shifts can be calculated to help interpret experimental NMR data, providing a detailed picture of the molecule's connectivity and electronic structure. researchgate.net

Table 3: Computationally Predicted Spectroscopic Data for 1-Propanol, 3-(ethenyloxy)-

| Spectroscopic Technique | Predicted Key Feature | Corresponding Functional Group |

| IR Spectroscopy | ~3400 cm⁻¹ (broad) | O-H stretch |

| ~1620 cm⁻¹ | C=C stretch | |

| ¹³C NMR Spectroscopy | ~150 ppm | Vinylic Carbon (C=C-O) |

| ~60 ppm | Aliphatic Carbon (C-OH) | |

| UV-Vis Spectroscopy | ~200 nm | π → π* transition |

These are typical values and would be precisely determined through specific computational studies.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By numerically solving Newton's equations of motion, MD simulations can provide a detailed view of the intermolecular interactions that govern the macroscopic properties of substances like 1-Propanol, 3-(ethenyloxy)-. These simulations rely on force fields, which are sets of empirical potential energy functions and parameters that describe the forces between atoms.

For a molecule such as 1-Propanol, 3-(ethenyloxy)-, which contains both a hydroxyl (-OH) group and a vinyl ether (-O-CH=CH₂) group, the intermolecular interactions are a complex interplay of several forces. These include strong hydrogen bonds, dipole-dipole interactions, and weaker van der Waals forces. MD simulations can elucidate the nature and strength of these interactions, providing insights into the structure and dynamics of the liquid state.

Force Field Parameterization

To simulate 1-Propanol, 3-(ethenyloxy)-, a suitable force field is required. Commonly used force fields for organic molecules include CHARMM and OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). mdpi.comillinois.edunih.govresearchgate.net These force fields provide parameters for various atom types, bond lengths, bond angles, and dihedral angles. nih.gov For 1-Propanol, 3-(ethenyloxy)-, parameters would be assigned based on its constituent functional groups. The aliphatic propyl chain, the ether oxygen, the vinyl group carbons, and the hydroxyl group would each have specific atom types and associated parameters. illinois.edu The non-bonded interactions are typically modeled using a Lennard-Jones potential for van der Waals forces and Coulomb's law for electrostatic interactions, which are determined by the partial atomic charges. nih.gov These charges can be derived from quantum mechanical calculations. nih.gov

Intermolecular Hydrogen Bonding

The most significant intermolecular interaction in 1-Propanol, 3-(ethenyloxy)- is expected to be hydrogen bonding, primarily mediated by the hydroxyl group. The hydrogen atom of the -OH group acts as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. Furthermore, the oxygen atom of the ether group can also participate as a hydrogen bond acceptor.

Molecular dynamics studies on similar ether alcohols have shown that intermolecular hydrogen bonding between hydroxyl groups (OH-OH) is generally stronger and more prevalent than hydrogen bonding between a hydroxyl group and an ether oxygen (OH-OE). mdpi.comnih.gov

Simulations can quantify the extent and dynamics of these hydrogen bonds. A common method is to define a geometric criterion for a hydrogen bond, such as the distance between the donor and acceptor atoms and the angle formed by the donor, hydrogen, and acceptor atoms.

Table 1: Illustrative Geometric Criteria for Hydrogen Bonds in MD Simulations

| Interaction Type | Donor-Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| OH···O (hydroxyl) | < 3.5 | > 120 |

| OH···O (ether) | < 3.5 | > 120 |

Radial Distribution Functions

The local structure of liquid 1-Propanol, 3-(ethenyloxy)- can be characterized by calculating radial distribution functions (RDFs), denoted as g(r), from the MD simulation trajectory. The RDF for a pair of atoms describes the probability of finding one atom at a certain distance 'r' from another atom, relative to the average density of the system. psu.eduyoutube.com

For 1-Propanol, 3-(ethenyloxy)-, several key RDFs would be of interest:

g(r) for O(hydroxyl)···H(hydroxyl): The first peak in this RDF would correspond to the hydrogen bond distance between the oxygen of one molecule and the hydroxyl hydrogen of another. For alcohols, this peak is typically found at approximately 1.8-2.0 Å.

g(r) for O(hydroxyl)···O(hydroxyl): This RDF would show a peak at a distance corresponding to the separation of two oxygen atoms involved in a hydrogen bond, typically around 2.7-2.9 Å.

g(r) for O(ether)···H(hydroxyl): The first peak here would indicate the formation of hydrogen bonds between the ether oxygen and the hydroxyl hydrogen of a neighboring molecule. Studies on ether alcohols suggest these interactions are weaker than OH···OH interactions, which would be reflected in a less intense peak and potentially a slightly larger distance. mdpi.comnih.gov

Table 2: Expected Peak Positions in Radial Distribution Functions for 1-Propanol, 3-(ethenyloxy)- Based on Analogous Systems

| Atomic Pair | Interaction Type | Expected First Peak Position (r, Å) |

| O(hydroxyl)···H(hydroxyl) | Hydrogen Bond | ~1.9 |

| O(ether)···H(hydroxyl) | Hydrogen Bond | ~2.0 - 2.2 |

| C(vinyl)···C(vinyl) | van der Waals | ~4.0 - 4.5 |

Influence of the Vinyl Ether Group

The presence of the vinyl group introduces π-electron density, which can lead to specific interactions. While not as strong as hydrogen bonds, these can influence the local packing and orientation of the molecules. The planarity of the C=C bond will also impose conformational constraints. Furthermore, the electron-withdrawing nature of the vinyl group can modulate the basicity of the adjacent ether oxygen, potentially influencing its ability to accept hydrogen bonds compared to a saturated ether.

Advanced Applications and Emerging Research Directions

Utility as a Versatile Building Block in Organic Synthesis

1-Propanol (B7761284), 3-(ethenyloxy)-, also known as 3-vinyloxy-1-propanol, serves as a valuable building block in organic synthesis, primarily due to the distinct reactivity of its two functional groups. The vinyl ether moiety is susceptible to electrophilic addition and participates in cycloaddition reactions, while the hydroxyl group allows for esterification, etherification, and reactions with isocyanates.

This duality allows it to be incorporated into more complex molecular architectures. For instance, hydroxyalkyl vinyl ethers (HAVEs) are used to create copolymer backbones with pendant hydroxyl groups. These hydroxyl groups then serve as reactive sites for subsequent crosslinking reactions, generating complex polymer networks. sciengine.com The compound can also undergo self-polyaddition under acidic conditions to form polyacetals, which are themselves important polymeric structures. researchgate.net This reactivity makes it an important intermediate for synthesizing a range of materials, including pharmaceuticals, agrochemicals, and specialized polymers.

Role in the Development of Functional Polymeric Materials

The ability of 1-Propanol, 3-(ethenyloxy)- to polymerize via its vinyl group while retaining a reactive hydroxyl group makes it a key component in the synthesis of functional polymers. These polymers are engineered with specific properties for high-performance applications.

In the field of high-performance coatings, hydroxyalkyl vinyl ethers are critical for producing fluorinated polyols (FEVE). These polyols are created by copolymerizing fluoroethylene monomers (like chlorotrifluoroethylene) with a HAVE such as 1-Propanol, 3-(ethenyloxy)-. wikipedia.org When these FEVE polyols are reacted with polyisocyanates, they form two-component fluorinated polyurethanes. wikipedia.org These coatings are noted for their exceptional resistance to UV radiation, chemicals, and weathering, making them ideal for demanding architectural and industrial applications. wikipedia.org

Furthermore, research has shown that polymer networks created using 4-hydroxybutyl vinyl ether (a close structural relative) can function as reworkable adhesives. sciengine.com These materials derive their adhesive properties from the polymer backbone, while the degradable acetal (B89532) linkages allow for controlled disassembly. sciengine.com Copolymers based on hydroxyalkyl vinyl ethers are also generally suitable for producing coatings and adhesives. google.com

Table 1: Applications of Hydroxyalkyl Vinyl Ether (HAVE) Derivatives in Coatings & Adhesives

| Application Area | Derivative/Polymer System | Key Feature | Source(s) |

|---|---|---|---|

| High-Performance Coatings | Fluorinated Polyols (FEVE) from HAVEs | Exceptional UV and chemical resistance | wikipedia.org |

| Ambient Cure Paints | Two-component fluorinated polyurethanes | High durability and weatherability | wikipedia.org |

| Reworkable Adhesives | Polymer networks with acetal crosslinks | Controlled degradability | sciengine.com |

For a long time, vinyl ethers were considered polymerizable only through cationic mechanisms. researchgate.netnih.gov The electron-rich double bond of 1-Propanol, 3-(ethenyloxy)- makes it highly suitable for living cationic polymerization, a technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. nih.gov This controlled process is crucial for creating advanced polymer architectures like block copolymers. nih.gov

A significant breakthrough in emerging research is the development of methods for the controlled radical polymerization (CRP) of vinyl ethers, which was previously thought to be unachievable. researchgate.netresearchgate.net Specifically, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of hydroxy-functional vinyl ethers has been successfully demonstrated. researchgate.netresearchgate.net This was achieved by leveraging hydrogen bonding between the hydroxyl group and the vinyl ether's oxygen, which modulates the reactivity of the growing radical chain. researchgate.net The ability to use both controlled cationic and radical techniques opens up a vast range of possibilities for creating novel block copolymers from previously incompatible monomer classes, such as combining electron-rich vinyl ethers with electron-poor acrylates. nih.govresearchgate.net

Table 2: Controlled Polymerization Techniques for Hydroxyalkyl Vinyl Ethers

| Polymerization Type | Specific Method | Key Advantage | Research Finding | Source(s) |

|---|---|---|---|---|

| Living Cationic Polymerization | Various initiators (e.g., HI/I₂) | Precise control over polymer architecture and molecular weight. | Enables synthesis of well-defined macromonomers and block copolymers. | nih.govcmu.edu |

| Controlled Radical Polymerization | RAFT | Enables polymerization of previously "unpolymerizable" monomers; allows combination with other monomer classes. | Groundbreaking achievement for vinyl ethers, opening new synthetic pathways. | researchgate.netresearchgate.net |

1-Propanol, 3-(ethenyloxy)- and other hydroxyalkyl vinyl ethers are valuable components in ultraviolet (UV) curable formulations, including those for inkjet inks and coatings. google.com They can function as reactive diluents in solvent-free liquid compositions. google.com The vinyl ether group participates in the rapid, photo-initiated polymerization (curing) process, while the hydroxyl group can improve adhesion to substrates and provide a site for further chemical modification. The use of such reactive monomers is essential for achieving the low viscosity required for inkjet printing while ensuring rapid curing and good final film properties. google.com Epoxidized oils are sometimes used in UV curing screen printing inks, but their reactivity can be too low for the high speeds of industrial screen printing; more reactive monomers are often required. google.com

Research into Biodegradable and Biocompatible Derivatives

There is growing research interest in creating biodegradable and biocompatible materials from vinyl ether monomers. The key to this is the formation of acetal linkages, which are known to be susceptible to hydrolysis under acidic conditions.

Polymers and networks derived from 1-Propanol, 3-(ethenyloxy)- can contain these acid-labile acetal groups in their backbone or as crosslinks. sciengine.comresearchgate.net For example, the self-polyaddition of hydroxyalkyl vinyl ethers directly produces polyacetals. researchgate.netresearchgate.net These polymers are stable in neutral or alkaline environments but degrade under acidic conditions, making them suitable for applications like pH-sensitive controlled drug release systems or environmentally degradable plastics. sciengine.comresearchgate.net Living cationic polymerization can also be used to copolymerize vinyl ethers with naturally occurring aldehydes to create alternating copolymers with degradable acetal functions. scispace.com

In the realm of biocompatible materials, hydroxyalkyl vinyl ethers are used to synthesize hydrogels. researchgate.netgoogle.com Hydrogels are water-swollen polymer networks with applications in biomedicine, such as drug delivery and tissue engineering. researchgate.net For instance, HAVEs have been used as components in the synthesis of polysiloxane hydrogels for contact lenses, where biocompatibility is paramount. google.com The combination of a flexible polymer backbone with degradable linkages and the inherent biocompatibility of the resulting polyalcohols makes these derivatives highly promising for advanced biomedical applications. researchgate.net

Potential in Advanced Chemical Technologies and Processes

The unique reactivity of 1-Propanol, 3-(ethenyloxy)- lends itself to various advanced chemical technologies. The development of controlled radical polymerization methods for this monomer class is, in itself, an advanced process that enables the creation of highly sophisticated materials like self-assembling block copolymers. researchgate.net

Furthermore, the hydroxyl group offers a reactive handle for surface modification. It can be used to graft polymers onto surfaces or to functionalize nanoparticles, creating organic-inorganic hybrid materials with tailored properties for applications in composites and advanced coatings. google.com The ability to form degradable networks also points to its use in "smart" materials, such as reworkable adhesives that can be detached on demand. sciengine.com As process chemistry evolves, the use of monomers like 1-Propanol, 3-(ethenyloxy)- in continuous flow chemistry processes is also an area of active exploration, promising more efficient and scalable synthesis of its polymeric derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Propanol, 3-(ethenyloxy)-, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via alkoxylation reactions, such as the reaction of propanol derivatives with vinyl ether precursors under acidic or basic catalysis. For example, propyl vinyl ether synthesis involves nucleophilic substitution between propanol and acetylene derivatives, with temperature (40–80°C) and catalyst choice (e.g., KOH or BF₃) critically affecting yield . Side reactions like polymerization of the vinyl group may occur; thus, inert atmospheres (N₂/Ar) and controlled stoichiometry are recommended.

Q. How can spectroscopic techniques confirm the molecular structure of 1-Propanol, 3-(ethenyloxy)-?

- Methodological Answer :

- NMR : The vinyl ether group (CH₂=CHO-) shows characteristic proton signals at δ 4.0–4.5 ppm (CH₂-O) and δ 6.0–6.5 ppm (CH₂=CH). The propanol backbone appears as a triplet near δ 1.5 ppm (CH₂) and δ 3.6 ppm (OH) .

- IR : Stretching vibrations for the ether (C-O-C, ~1100 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups are key identifiers.

- Mass Spectrometry : The molecular ion peak (m/z ~102) and fragments corresponding to vinyl ether cleavage (e.g., m/z 43 for CH₂=CH-O+) are diagnostic .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported physicochemical properties (e.g., boiling point, logP) of 1-Propanol, 3-(ethenyloxy)-?

- Methodological Answer : Contradictions in properties may arise from impurities or measurement conditions. To validate:

- Purity Assessment : Use HPLC or GC-MS to quantify impurities (e.g., unreacted propanol or polymerized byproducts) .

- Standardized Conditions : Measure boiling point under reduced pressure (e.g., 50 mmHg) to avoid decomposition. For logP, employ shake-flask methods with octanol/water partitioning under pH control .

- Data Comparison Example :

| Property | Reported Value 1 | Reported Value 2 | Resolution Method |

|---|---|---|---|

| Boiling Point (°C) | 120–125 | 115–118 | Vacuum distillation at 10 mmHg |

| logP | 0.6 | 0.8 | Shake-flask, pH 7.0 |

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to suppress polymerization. For example, BF₃·Et₂O increases selectivity for monomeric product .

- Temperature Gradients : Use a stepwise temperature profile (e.g., 50°C for initiation, 30°C for propagation) to control exothermic side reactions.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track vinyl ether consumption and adjust reagent addition rates dynamically.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products